2-((4-Methylpiperazin-1-yl)methyl)indoline
CAS No.:
Cat. No.: VC15946034
Molecular Formula: C14H21N3
Molecular Weight: 231.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3 |
|---|---|
| Molecular Weight | 231.34 g/mol |
| IUPAC Name | 2-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C14H21N3/c1-16-6-8-17(9-7-16)11-13-10-12-4-2-3-5-14(12)15-13/h2-5,13,15H,6-11H2,1H3 |
| Standard InChI Key | HJSYJQQKBBGARB-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)CC2CC3=CC=CC=C3N2 |
Introduction
Chemical Identity and Basic Properties
The compound is systematically named 2-((4-methylpiperazin-1-yl)methyl)indoline and is assigned the CAS registry number 1502041-38-4 . Its molecular structure comprises an indoline system (a bicyclic structure with a benzene ring fused to a pyrrolidine ring) functionalized at the 2-position with a 4-methylpiperazinemethyl group. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 231.34 g/mol | |
| Purity | ≥97% | |
| Appearance | Colorless solid |
The indoline core contributes rigidity, while the 4-methylpiperazine side chain introduces conformational flexibility and basicity, influencing solubility and intermolecular interactions .
X-ray crystallography studies of structurally analogous compounds, such as 5-methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one, reveal that piperazine rings typically adopt chair conformations . In such systems, the methylpiperazine groups bond to atoms of the indoline core, while flexible ethyl or methylene linkers enable rotational freedom. For example, torsion angles between the indoline nitrogen and piperazine groups range between 58.0° and 59.7°, suggesting a preference for syn conformations in related derivatives .
Crystallographic data for analogous compounds further indicate that molecular packing is stabilized by C–H⋯O hydrogen bonds and van der Waals interactions, forming extended chains or layered frameworks . These structural insights are critical for rational drug design, as conformational flexibility impacts binding affinity to biological targets.
| Hazard Code | Risk Statement | Precautionary Measure |
|---|---|---|
| P260 | Do not inhale dust | Use respiratory protection |
| P210 | Keep away from heat | Store below 25°C |
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